molecular formula C12H9Cl3N2OS B2699443 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide CAS No. 731827-29-5

2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B2699443
CAS No.: 731827-29-5
M. Wt: 335.63
InChI Key: OYYOBWASUAPCJB-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide is a thiazole-based acetamide derivative characterized by a 2,4-dichlorobenzyl substituent and a chloroacetamide moiety. Its (2Z) configuration indicates a specific geometric arrangement of the imine group within the thiazole ring, which may influence its electronic properties and biological interactions. The compound is synthesized via coupling reactions involving chloroacetyl chloride and aminothiazole derivatives under controlled conditions, yielding a product with a melting point of 180°C and molecular formula C₁₂H₉Cl₃N₂OS .

Properties

IUPAC Name

2-chloro-N-[3-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2OS/c13-6-11(18)16-12-17(3-4-19-12)7-8-1-2-9(14)5-10(8)15/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYOBWASUAPCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=CSC2=NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl Group: The 2,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzyl chloride reacts with the thiazole intermediate.

    Acetamide Formation: The final step involves the reaction of the thiazole derivative with chloroacetamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom. Under controlled conditions with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), the sulfur atom is oxidized to form sulfoxides or sulfones. This modification alters the electronic properties of the ring, potentially enhancing interactions with biological targets.

Example conditions :

  • Reagent: 30% H₂O₂ in acetic acid

  • Temperature: 25–40°C

  • Outcome: Sulfoxide formation (further oxidation yields sulfones)

Substitution Reactions

The chloroacetamide group (-CO-NH-Cl) participates in nucleophilic substitution. Sodium methoxide (NaOMe) or potassium hydroxide (KOH) facilitates replacement of the chlorine atom with alkoxy or amino groups.

Example reaction :

C12H9Cl3N2OS+NaOMeC12H9Cl2N2O2S+NaCl\text{C}_{12}\text{H}_9\text{Cl}_3\text{N}_2\text{OS} + \text{NaOMe} \rightarrow \text{C}_{12}\text{H}_9\text{Cl}_2\text{N}_2\text{O}_2\text{S} + \text{NaCl}

Conditions :

  • Solvent: Methanol or DMF

  • Temperature: 60–80°C

Reduction Reactions

The acetamide group can be reduced to an amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This generates a secondary amine derivative, which may exhibit altered solubility and bioactivity.

Key parameters :

  • Reagent: LiAlH₄ in dry tetrahydrofuran (THF)

  • Temperature: 0–5°C (to control exothermicity)

Hydrolysis

Under acidic or basic conditions, the acetamide group hydrolyzes to form carboxylic acid derivatives. This reaction is pH-dependent and proceeds via nucleophilic attack on the carbonyl carbon.

Pathways :

  • Acidic hydrolysis: Yields chloroacetic acid and a thiazole amine intermediate.

  • Basic hydrolysis: Produces sodium carboxylate and ammonia.

Mechanistic Insights

  • Electronic effects : The electron-withdrawing chlorine atoms on the benzyl group increase the electrophilicity of the thiazole ring, facilitating oxidation and substitution .

  • Steric considerations : The dichlorobenzyl substituent may hinder access to the thiazole nitrogen, influencing reaction rates and regioselectivity .

Stability and Reactivity Notes

  • Light sensitivity : The compound degrades under UV light, forming dechlorinated byproducts.

  • Thermal stability : Decomposition occurs above 200°C, releasing HCl gas .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide exhibits potent activity against various bacterial strains. For instance, a study by Bekhit et al. (2019) highlighted the synthesis of thiazole derivatives with enhanced antimicrobial activity, suggesting that modifications in the thiazole structure can lead to improved efficacy against resistant strains .

Anticancer Properties
Recent investigations into the anticancer potential of thiazole derivatives have indicated that compounds like this compound may inhibit cancer cell proliferation. The compound's ability to interact with cellular pathways involved in cancer progression makes it a candidate for further exploration in cancer therapy. Research has shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting a potential therapeutic role .

Enzyme Inhibition
Thiazole derivatives are known to act as enzyme inhibitors. The specific compound has been studied for its inhibitory effects on certain enzymes related to metabolic pathways. Such inhibition can be beneficial in developing treatments for metabolic disorders and conditions such as diabetes .

Agricultural Applications

Pesticidal Properties
The structural characteristics of this compound lend themselves to applications in agriculture as a pesticide or fungicide. Thiazoles are recognized for their efficacy against various plant pathogens. Preliminary studies indicate that this compound may provide protective effects against fungal infections in crops, enhancing yield and quality .

Herbicidal Activity
In addition to its pesticidal properties, there is evidence suggesting potential herbicidal activity. Research into similar thiazole-based compounds has shown that they can inhibit the growth of unwanted plant species, making them useful in weed management strategies .

Materials Science Applications

Polymer Chemistry
The unique properties of thiazole derivatives have led to their investigation as additives in polymer chemistry. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties. Studies are ongoing to evaluate how these compounds can improve the performance characteristics of various polymers used in industrial applications .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Method: Disc diffusion method was employed.
    • Results: The compound exhibited significant inhibition zones compared to control groups.
  • Cancer Cell Proliferation Assay
    • Objective: To assess the effects on MCF-7 breast cancer cells.
    • Method: MTT assay was used to measure cell viability.
    • Results: A dose-dependent decrease in cell viability was observed, indicating potential anticancer properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with biological targets, such as enzymes or receptors. The thiazole ring and chlorinated benzyl group can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, physicochemical properties, and synthesis methods of 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide with analogous compounds:

Compound Molecular Formula Key Substituents Melting Point Synthetic Method Biological Activity Reference
This compound C₁₂H₉Cl₃N₂OS 2,4-Dichlorobenzyl, chloroacetamide 180°C Reaction of 2,4-dichlorobenzyl-substituted thiazole with chloroacetyl chloride Not explicitly reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 3,4-Dichlorophenyl, acetamide 186–188°C Coupling of 3,4-dichlorophenylacetic acid with 2-aminothiazole Structural ligand analog
2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide C₁₇H₁₄N₂OS Diphenyl, acetamide 136–138°C Reaction of diphenylacetic acid with 2-aminothiazole Hydrogen-bonded dimer formation
2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide C₂₀H₁₂Cl₂N₃O₃S₂ 4-Chlorobenzylidene, dioxothiazolidinone Not reported Multi-step synthesis involving thiazolidinone and chlorobenzyl intermediates Potential anti-inflammatory
N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide C₂₇H₂₀ClN₃O₃S₂ 4-Methylbenzyl, thioxothiazolidinone-indole Not reported Condensation of thioxothiazolidinone with indole-acetamide derivatives Not reported

Key Findings:

Structural Diversity: The 2,4-dichlorobenzyl group in the target compound enhances lipophilicity compared to analogs with single chlorine atoms (e.g., 3,4-dichlorophenyl in ).

Synthetic Routes: Most analogs are synthesized via amide coupling between carboxylic acids (or acyl chlorides) and aminothiazoles, often using carbodiimide activators like EDC . The (2Z) configuration in the target compound is likely stabilized by steric and electronic effects of the 2,4-dichlorobenzyl group, as seen in similar Z-configured thiazoles .

Physicochemical Properties :

  • The higher melting point of the target compound (180°C vs. 136–188°C for others) suggests stronger intermolecular forces, possibly due to halogen bonding from chlorine substituents .
  • Crystal packing in analogs (e.g., ) reveals R₂²(8) hydrogen-bonded dimers, a common motif in acetamide derivatives that may influence solubility and stability.

Biological Activity

The compound 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H9Cl3N2OSC_{12}H_{9}Cl_{3}N_{2}OS. Its structure features a thiazole ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC₁₂H₉Cl₃N₂OS
Molecular Weight317.63 g/mol
SolubilitySoluble in organic solvents
ToxicityHarmful if swallowed (H302)
Harmful in contact with skin (H312)

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis through intrinsic and extrinsic pathways. In vitro studies demonstrated that thiazole derivatives can inhibit cell proliferation in cancer cell lines such as HeLa and A549 by disrupting cell cycle progression and inducing apoptosis .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that some thiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : A study synthesized several thiazolidine derivatives and tested them against bacterial strains. One of the derivatives exhibited a significant reduction in bacterial growth, suggesting potential for development as an antibacterial agent .

Enzyme Inhibition

The compound is also noted for its ability to inhibit various enzymes, particularly kinases involved in cancer progression.

  • Research Findings : Inhibitory assays revealed that certain thiazole derivatives can effectively block kinase activity, which is crucial for cancer cell signaling pathways .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments indicate it is harmful if ingested or if it comes into contact with skin. Proper handling protocols are essential when working with this compound in laboratory settings .

Q & A

Q. What is the optimal synthetic route for preparing 2-chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)-1,3-thiazol-2(3H)-ylidene]acetamide?

The compound can be synthesized via a two-step procedure:

Formation of the thiazole intermediate : React 2-amino-5-(2,4-dichlorobenzyl)thiazole with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C. TEA acts as a base to deprotonate the amine and neutralize HCl byproducts .

Purification : The crude product is precipitated by diluting the reaction mixture with water, filtered, and recrystallized from ethanol-DMF (1:1) to achieve high purity (>95%) .

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

  • X-ray crystallography : Resolve the Z-configuration of the imine bond and confirm the planarity of the thiazole ring. Intermolecular hydrogen bonds (e.g., N–H⋯N) stabilize the crystal lattice and can be analyzed using R2,2(8) graph-set notation .
  • Spectroscopic methods : Use <sup>1</sup>H/<sup>13</sup>C NMR to verify the presence of the dichlorobenzyl and chloroacetamide moieties. IR spectroscopy confirms the C=O stretch (~1650 cm<sup>−1</sup>) and C–Cl stretches (~700 cm<sup>−1</sup>) .

Q. What solvent systems are suitable for recrystallization to ensure high purity?

Ethanol-DMF (1:1) or methanol-acetone (1:1) mixtures are effective for recrystallization, yielding crystals with minimal impurities. Slow evaporation at room temperature is recommended to optimize crystal growth .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

  • Steric hindrance : The bulky 2,4-dichlorobenzyl group adjacent to the thiazole nitrogen reduces accessibility to nucleophiles, favoring reactions at the chloroacetamide moiety.
  • Electronic effects : Electron-withdrawing chlorine atoms enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols). Computational studies (DFT) can model charge distribution to predict reaction sites .

Q. What contradictions exist in reported biological activities of structurally similar acetamide derivatives?

  • Antimicrobial vs. cytotoxic activity : Some analogs show potent inhibition of bacterial PFOR enzymes (IC50 ~5 µM) but exhibit cytotoxicity in mammalian cells at similar concentrations. This discrepancy may arise from differences in membrane permeability or off-target effects .
  • Structural vs. functional analogs : Derivatives with a 2,4-difluorobenzoyl group (e.g., nitazoxanide analogs) demonstrate broader antiparasitic activity, while dichlorobenzyl-substituted compounds show specificity toward anaerobic pathogens .

Q. How can intermolecular interactions be leveraged to design co-crystals or salts for improved bioavailability?

  • Hydrogen-bond acceptors : The thiazole nitrogen and carbonyl oxygen can form co-crystals with carboxylic acids (e.g., succinic acid) or pyridine derivatives.
  • Halogen bonding : The chlorine atoms may engage in Cl⋯π interactions with aromatic co-formers, enhancing thermal stability. Screening via slurry crystallization in acetonitrile or THF is recommended .

Q. What analytical strategies resolve batch-to-batch variability in synthetic yields?

  • Process optimization : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) to identify incomplete thiazole formation. Adjust stoichiometry of chloroacetyl chloride (1.1–1.3 equiv) to compensate for moisture sensitivity .
  • Impurity profiling : Use HPLC-MS to detect byproducts like hydrolyzed acetamide (retention time ~8.2 min) or dimerized thiazole intermediates. Gradient elution with acetonitrile/water (+0.1% formic acid) provides optimal separation .

Methodological Considerations

Q. How can computational tools predict the compound’s binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with the PFOR enzyme (PDB: 1PML). Key residues (e.g., Arg114, His593) form hydrogen bonds with the acetamide carbonyl .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. RMSD values >2.5 Å suggest conformational flexibility may reduce inhibitory potency .

Q. What strategies mitigate degradation during long-term storage?

  • Storage conditions : Lyophilize the compound and store at −20°C under argon. Avoid aqueous buffers (pH >7) to prevent hydrolysis of the chloroacetamide group .
  • Stabilizers : Add 1% w/v trehalose to solid formulations to reduce oxidative degradation .

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